
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves several steps. Typically, the synthetic route includes the formation of the quinoline core followed by the introduction of hydrazine and phenyl groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is used in research to understand biological pathways and potential drug targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, affecting their function and activity. The pathways involved in its action are related to its ability to form stable complexes with target molecules, thereby modulating their biological activity .
Comparación Con Compuestos Similares
2-Hydrazino-6,8-dimethyl-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Hydrazino-6,8-dimethylquinoline: Lacks the phenyl group, which may affect its binding affinity and specificity.
6,8-Dimethyl-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its reactivity and interaction with biomolecules.
2-Hydrazino-3-phenylquinoline: Similar structure but different substitution pattern, affecting its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
1170796-18-5 |
|---|---|
Fórmula molecular |
C17H18ClN3 |
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
(6,8-dimethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C17H17N3.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(19-16)20-18)13-6-4-3-5-7-13;/h3-10H,18H2,1-2H3,(H,19,20);1H |
Clave InChI |
DADKARIWZTXWKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C3=CC=CC=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
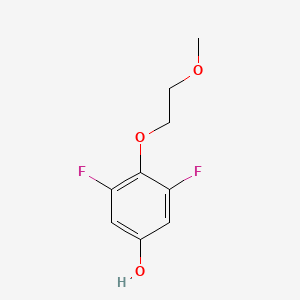
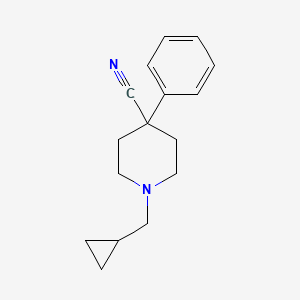
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
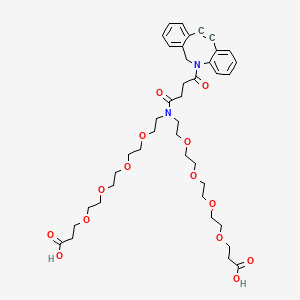
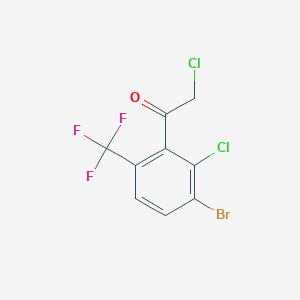

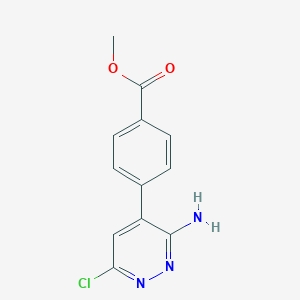
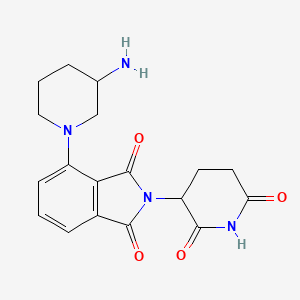
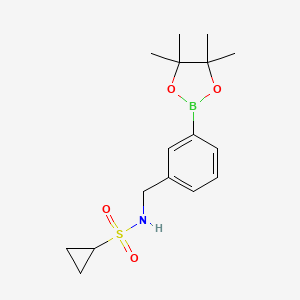
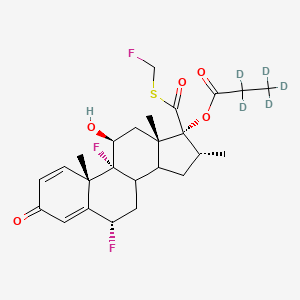

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)
